Ethyl Indane-5-carboxylate
CAS No.: 105640-11-7
Cat. No.: VC2318382
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105640-11-7 |
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Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | ethyl 2,3-dihydro-1H-indene-5-carboxylate |
Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |
Standard InChI Key | MISHXOQPTHQOTJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |
Canonical SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |
Introduction
Chemical Identity and Structure
Ethyl Indane-5-carboxylate is characterized by its bicyclic structure that incorporates a dihydroindene moiety with an ethyl carboxylate functional group at the 5-position. This structural arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.
Basic Identification Parameters
Parameter | Value |
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CAS Number | 105640-11-7 |
Molecular Formula | C₁₂H₁₄O₂ |
Molecular Weight | 190.24 g/mol |
IUPAC Name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate |
Alternative Names | 5-Indancarboxylic acid, ethyl ester; 1H-Indene-5-carboxylic acid, 2,3-dihydro-, ethyl ester |
PubChem Compound ID | 330182 |
Structural Representation
The molecular structure features an indane core (a benzene ring fused with a cyclopentane ring) with a carboxylate group attached at the 5-position of the benzene portion. The carboxylate group is esterified with an ethyl group, resulting in the complete ethyl indane-5-carboxylate structure.
The compound can be represented through various structural notations that are valuable for computer-based chemical information systems:
Notation Type | Representation |
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Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |
Standard InChIKey | MISHXOQPTHQOTJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |
Canonical SMILES | CCOC(=O)C1=CC2=C(CCC2)C=C1 |
Physical and Chemical Properties
Ethyl Indane-5-carboxylate possesses specific physical and chemical properties that influence its behavior in storage, handling, and chemical reactions.
Physical Properties
The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits characteristics typical of aromatic esters:
Property | Value/Description |
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Physical State | Liquid |
Appearance | Colorless to pale yellow |
Odor | Pleasant, fruity |
Boiling Point | 156°C at 20 mmHg |
Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water |
Chemical Properties
The chemical properties of Ethyl Indane-5-carboxylate are largely determined by the presence of both the indane ring system and the carboxylate functional group:
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The carboxylate group can undergo various transformations typical of esters, including hydrolysis, transesterification, and reduction.
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The indane core provides opportunities for functionalization at multiple positions.
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The compound exhibits both aromatic and aliphatic character due to its fused ring system.
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It can participate in electrophilic aromatic substitution reactions, although with selectivity influenced by the carboxylate group.
Synthesis Methods
Several synthetic routes to Ethyl Indane-5-carboxylate have been reported in the literature, demonstrating its accessibility through various methodologies.
Organolithium-Mediated Synthesis
One approach involves a multi-step process utilizing organolithium chemistry:
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Starting with an alkyl iodide precursor
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Treatment with tert-butyllithium (t-BuLi)
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Followed by reaction with ethyl chloroformate under controlled conditions
This transformation proceeds through a complex mechanism involving lithium-iodine exchange, benzyne formation, cyclization, and trapping with ethyl chloroformate. The process creates the indane ring system with the carboxylate functionality appropriately positioned.
Cyclotrimerization Approach
An alternative synthetic pathway involves:
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Preparation of a diyne monoester intermediate
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Rhodium-catalyzed cyclotrimerization with TMS-acetylene
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Subsequent hydrolysis to obtain the desired product
This method offers a different strategic approach to constructing the indane core with the carboxylate functionality.
Industrial-Scale Synthesis
For larger scale production, researchers have developed processes that routinely generate gram quantities of indane-5-carboxylate derivatives. These processes typically focus on optimizing yield, purity, and cost-effectiveness for commercial applications.
Applications in Organic Synthesis
Ethyl Indane-5-carboxylate serves as a versatile building block in organic synthesis, finding utility in multiple chemical transformations and synthetic pathways.
Role as a Synthetic Intermediate
The compound functions as a key intermediate in the synthesis of more complex molecules, particularly those requiring the indane structural motif:
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It serves as a precursor for the synthesis of indanoylindoles, which possess interesting biological properties.
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The carboxylate functionality provides a handle for further derivatization.
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The compound can be hydrolyzed to the corresponding carboxylic acid, which can then undergo additional transformations.
Medicinal Chemistry Applications
In pharmaceutical research, Ethyl Indane-5-carboxylate has been utilized as a starting material for the synthesis of compounds with potential biological activities:
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The indane scaffold appears in numerous bioactive compounds.
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Derivatives and analogues synthesized from this compound may exhibit pharmacological properties.
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Structure-activity relationship (SAR) studies often utilize such building blocks to develop new therapeutic candidates.
Reactivity Profile
The reactivity of Ethyl Indane-5-carboxylate is primarily dictated by its functional groups and structural features.
Carboxylate Group Reactions
The ester functionality can participate in various transformations:
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Hydrolysis to form indane-5-carboxylic acid
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Transesterification to form different esters
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Reduction to form the corresponding alcohol
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Amidation to form amide derivatives
Indane Core Reactions
The indane ring system can undergo several reactions:
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Benzylic oxidation at the methylene positions
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Birch reduction of the aromatic ring
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Electrophilic aromatic substitution at available positions
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Cycloaddition reactions
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Precautionary Measures
To ensure safe handling, several precautionary measures are recommended:
Precautionary Statement | Description |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Parameter | Typical Value |
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Purity | 95-98% |
Form | Liquid |
Storage Temperature | Ambient/Room temperature |
Common Uses | Research purposes, organic synthesis |
Market Presence
Multiple chemical suppliers offer Ethyl Indane-5-carboxylate, including:
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VulcanChem
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Sigma-Aldrich
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Apollo Scientific
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Achmem
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Cymit Quimica
Each supplier may offer the compound with slight variations in purity, packaging, and pricing.
Research Applications
Ethyl Indane-5-carboxylate has been employed in various research contexts, demonstrating its utility across different areas of chemical investigation.
Synthetic Methodology Development
Researchers have utilized this compound in developing new synthetic methodologies:
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As a model substrate for testing novel catalytic systems
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In studies focused on developing selective functionalization strategies
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For investigating reaction mechanisms involving carboxylate-containing substrates
Pharmaceutical Research
The indane scaffold present in Ethyl Indane-5-carboxylate holds significance in pharmaceutical research:
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